2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
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Description
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, commonly referred to as DBNP, is an organic compound that has been studied for its potential applications in scientific research. The compound has been found to have a variety of effects on biochemical and physiological processes, and is currently being studied for its potential use in medical treatments.
Scientific Research Applications
Proton Transfer Studies
Research on proton transfer complexes, such as between amino-pyrimidines and dichloro-nitrophenol in acetonitrile, highlights the utility of nitrophenol derivatives in studying fundamental chemical processes like proton transfer and complex formation. These studies are crucial for understanding the molecular interactions that underlie various chemical sensors and analytical techniques (Habeeb, Al-Attas, & Basha, 2009).
Spectroscopic and Structural Analysis
Investigations into the structures of complexes formed by reactions involving nitrophenol derivatives provide insights into the molecular arrangements and interactions that govern the stability and properties of these complexes. Such research can inform the design of new materials and molecules with tailored properties for applications in catalysis, materials science, and organic synthesis (Ng, et al., 2001).
Electrosynthesis Applications
The electrosynthesis of organotin compounds derived from Schiff bases, where nitrophenol derivatives are key components, showcases the application of such compounds in the synthesis of materials for organic light-emitting diodes (OLEDs). This research area is crucial for the development of more efficient and versatile electronic and photonic devices (García-López, et al., 2014).
Chemosensors for Environmental Monitoring
The development of chromogenic chemosensors based on nitrophenol derivatives for the selective detection of cyanide in aqueous solutions illustrates the potential of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile-related compounds in environmental monitoring and safety. These sensors can provide rapid, sensitive detection of hazardous substances, aiding in pollution control and public health efforts (Marini, et al., 2010).
properties
IUPAC Name |
2-(2,6-dibromo-4-nitrophenoxy)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O3/c9-6-3-5(12(13)14)4-7(10)8(6)15-2-1-11/h3-4H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKHMLWAWGGBHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC#N)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681384 |
Source
|
Record name | (2,6-Dibromo-4-nitrophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1221793-70-9 |
Source
|
Record name | 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dibromo-4-nitrophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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